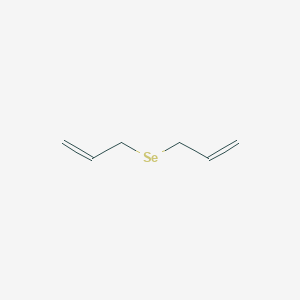

Diallyl selenide

Description

Properties

IUPAC Name |

3-prop-2-enylselanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Se/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDBAKGNWMUYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Se]CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919845 | |

| Record name | 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91297-11-9 | |

| Record name | Selenide, diallyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091297119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent : Dichloromethane (CH₂Cl₂) proved optimal, achieving a 71% yield, compared to 58% in chloroform and <20% in acetonitrile.

-

Base : Triethylamine (Et₃N) is critical for deprotonating intermediates and neutralizing acidic byproducts. Reactions without Et₃N showed negligible conversion.

-

Stoichiometry : A 1:1 molar ratio of SeO₂ to β-pinene was ideal. Excess SeO₂ led to overoxidation, while sub-stoichiometric amounts reduced yields.

The reaction proceeds at room temperature over 72 hours, followed by purification via flash chromatography (hexane eluent). The product crystallizes as a white solid (m.p. 63–65°C) and exhibits optical activity ().

Mechanistic Pathway

-

Seleninic Acid Formation : SeO₂ reacts with β-pinene to form a seleninic acid intermediate ().

-

Dehydration : Et₃N facilitates water elimination, generating a selenoxide ().

-

Nucleophilic Attack : A second β-pinene molecule attacks the electrophilic selenium center, forming the final selenide.

Comparative Analysis of Methods

The metal selenide route offers simplicity and scalability for producing the parent this compound, whereas the SeO₂ method enables access to enantiomerically enriched derivatives for catalytic applications.

Experimental Optimization and Challenges

Solvent Effects in SeO₂-Mediated Synthesis

The choice of solvent significantly impacts reaction efficiency (Table 1):

| Entry | Solvent | SeO₂ (equiv) | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile | 1.0 | 18 |

| 2 | Chloroform | 1.0 | 58 |

| 3 | Dichloromethane | 1.0 | 71 |

| 4 | Tetrachloromethane | 1.0 | 55 |

| 5 | Dichloromethane | 0.5 | 63 |

Polar aprotic solvents like dichloromethane enhance nucleophilicity of the terpene, while coordinating solvents (acetonitrile) may deactivate intermediates.

Limitations and Mitigation

-

Metal Selenide Method : Sensitivity to moisture and oxygen necessitates inert conditions. Pre-drying solvents and reagents under vacuum mitigates hydrolysis.

-

SeO₂ Method : Prolonged reaction times (72 hours) limit throughput. Catalytic additives (e.g., phase-transfer catalysts) could accelerate kinetics but remain unexplored .

Chemical Reactions Analysis

Types of Reactions: Diallyl selenide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of selenium, which imparts unique reactivity compared to sulfur analogs.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of selenoxides or selenones.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of selenides.

Substitution: Allylic substitution reactions can occur with nucleophiles, leading to the formation of various substituted selenides.

Major Products Formed:

Scientific Research Applications

Anticancer Properties

Diallyl selenide has garnered attention for its anticancer properties, particularly in the context of chemoprevention. Research indicates that it exhibits significant anti-carcinogenic activity, outperforming its sulfur analog, diallyl sulfide.

Comparative Efficacy Against Sulfur Analogues

A pivotal study highlighted the comparative efficacy of this compound against its sulfur counterpart. The findings demonstrated that:

- This compound : Exhibited potent tumor inhibition at doses as low as 6 µmol/kg body weight.

- Diallyl Sulfide : Required much higher doses (up to 1800 µmol/kg) to achieve comparable effects .

In Vitro Studies

Numerous in vitro studies have validated the cytotoxic effects of this compound on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast adenocarcinoma), PC-3 (prostate cancer), and CCRF-CEM (lymphocytic leukemia).

- Results : this compound demonstrated IC50 values significantly lower than those of traditional chemotherapeutics, indicating a strong potential for use in cancer therapy .

Data Table: Efficacy of this compound in Cancer Models

| Study Reference | Model Used | Dose (µmol/kg) | Tumor Inhibition (%) | IC50 (µM) |

|---|---|---|---|---|

| DMBA-induced Mammary Tumor | 6 and 12 | Significant | N/A | |

| MCF-7 Cells | N/A | N/A | 1.7 | |

| PC-3 Cells | N/A | N/A | 4.3 |

Potential Applications Beyond Cancer Treatment

In addition to its anticancer properties, this compound is being investigated for other therapeutic applications:

- Antioxidant Activity : As a potent antioxidant, it can help mitigate oxidative damage in various biological systems.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles in models of neurodegenerative diseases due to its ability to modulate oxidative stress .

Case Studies and Clinical Implications

Several case studies have illustrated the practical implications of using this compound:

- A study involving dietary supplementation with this compound showed reduced incidence rates of breast cancer in animal models.

- Clinical trials are underway to evaluate its effectiveness as a dietary supplement for cancer prevention in high-risk populations.

Mechanism of Action

The mechanism of action of diallyl selenide involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects through redox modulation, influencing the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activating pro-apoptotic pathways . Additionally, this compound’s antioxidant properties contribute to its protective effects against cellular damage.

Comparison with Similar Compounds

Structural and Functional Differences

- Chemical Structure : DASe replaces sulfur in DAS with selenium, altering electronic properties and reactivity. Selenium’s larger atomic radius and lower bond dissociation energy enhance its antioxidant and electrophilic activity compared to sulfur .

- Anticarcinogenic Potency: In DMBA-induced mammary tumor models, DASe (6–12 µmol/kg) achieved tumor inhibition comparable to DAS at 1,800 µmol/kg, indicating a 300-fold higher potency for DASe . DAS requires higher doses to induce glutathione S-transferase (GST), a detoxification enzyme, whereas DASe’s efficacy is independent of GST modulation .

Table 1: Comparative Anticarcinogenic Activity of DASe and DAS

| Compound | Effective Dose (µmol/kg) | Tumor Inhibition (%) | Mechanism Insights |

|---|---|---|---|

| This compound | 6–12 | 50–60 | No effect on DMBA-DNA adducts |

| Diallyl Sulfide | 1,800 | ~40 | Modulates GST activity |

Mechanistic Divergence

- DAS directly inhibits cytochrome P450 enzymes, reducing carcinogen activation , whereas DASe’s activity may involve selenium-specific pathways, such as enhancing DNA repair or promoting selenoprotein synthesis .

This compound vs. Other Organoselenium Compounds

Diphenyl Diselenide and Derivatives

- Diphenyl diselenide (PhSe)₂, a diaryl diselenide, exhibits glutathione peroxidase-like activity and antioxidant properties but lacks the allyl functional groups critical for DASe’s membrane permeability and targeted bioactivity .

- Table 2: Key Organoselenium Compounds in Cancer Prevention Compound Structure Bioactivity Highlights this compound Allyl-Se-Allyl 300× more potent than DAS in vivo Diphenyl Diselenide Ph-Se-Se-Ph Antioxidant; modulates thiol redox Benzyl Selenocyanate PhCH₂-SeCN Inhibits colon carcinogenesis

Selenocyanates and Selenocysteine Derivatives

- Benzyl selenocyanate, like DASe, shows superior anticarcinogenic effects compared to its sulfur analog (benzyl thiocyanate) but operates via distinct pathways, such as altering phase I/II enzyme metabolism .

- Selenocysteine derivatives (e.g., Se-methylselenocysteine) are metabolized to methyl selenol, a pro-apoptotic agent, but require enzymatic conversion, unlike DASe’s direct activity .

Structural Analogues in Allium Species

- Garlic and onions accumulate selenium as methylated selenoamino acids (e.g., selenomethyl selenocysteine), which are precursors to volatile compounds like DASe. These Se-enriched Allium extracts demonstrate higher anticancer activity than sulfur-only analogs, corroborating DASe’s superiority over DAS .

Biological Activity

Diallyl selenide (DAS) is an organoselenium compound that has attracted considerable attention due to its diverse biological activities, particularly its anticancer and antioxidant properties. This article provides a detailed examination of the biological activity of this compound, supported by various research findings, case studies, and comparative analyses with other compounds.

Overview of this compound

This compound is synthesized through the reaction of sodium selenide with allyl halides. Its unique structure, characterized by selenium atoms bonded to allyl groups, contributes to its enhanced reactivity compared to sulfur analogs such as diallyl sulfide. The presence of selenium imparts significant biological activities that have been extensively studied in various models.

Anticancer Activity

This compound exhibits substantial anticancer properties, making it a candidate for chemopreventive and therapeutic applications. Research has demonstrated its efficacy in various cancer models:

- Murine Models : In studies using DMBA-induced mammary tumors in mice, DAS showed significant anti-carcinogenic activity. It was found to be at least 300 times more effective than its sulfur counterpart, diallyl sulfide, in preventing mammary cancer .

- Mechanism of Action : The anticancer effects of DAS are attributed to its ability to modulate redox status and influence signaling pathways. It activates pro-apoptotic pathways and inhibits nuclear factor-kappa B (NF-κB), which is involved in cell survival and proliferation .

Antioxidant Properties

This compound also functions as a potent antioxidant. Its antioxidant activity has been evaluated through various assays:

- Glutathione Peroxidase-like Activity : DAS has been shown to mimic the activity of glutathione peroxidase (GPx), an enzyme that protects cells from oxidative damage. Studies indicate that it can prevent lipid peroxidation and protect cellular components from oxidative stress .

- Comparative Studies : In comparative analyses with other organoselenium compounds, DAS exhibited superior antioxidant properties, highlighting its potential in preventing oxidative damage associated with chronic diseases .

Case Studies and Research Findings

Several key studies have focused on the biological activity of this compound:

- Cancer Prevention Study : A significant study demonstrated that DAS effectively reduced tumor incidence in a murine model of breast cancer. The study concluded that DAS could serve as a valuable agent in dietary interventions aimed at cancer prevention .

- Antioxidant Mechanisms : Research indicated that DAS could protect against DNA damage induced by oxidative stress, showcasing its potential as a protective agent against genotoxicity .

- Selenium Bioavailability : Investigations into the bioavailability and metabolism of selenium from dietary sources containing DAS revealed its effectiveness in enhancing selenium levels in tissues, which is crucial for its biological effects .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Anticancer Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | High | High | Effective against mammary tumors |

| Diallyl Sulfide | Low | Moderate | Less effective than DAS |

| Diallyl Diselenide | Moderate | High | Similar mechanisms but different reactivity |

| Selenocyanates | Moderate | Variable | Known for chemopreventive activity |

Q & A

Basic Research Questions

Q. What are optimized methods for synthesizing diallyl selenide with high enantiomeric purity, and how do reaction conditions influence yield?

- Methodology : A mild protocol using NaDCC (sodium dichloroisocyanurate) as an eco-friendly chlorinating agent under ambient conditions (20–25°C) achieves enantioselective synthesis. Key parameters include solvent choice (e.g., dichloromethane), catalyst loading (5–10 mol%), and reaction time (6–12 hours). Characterization via H/C NMR and X-ray crystallography confirms stereochemistry .

- Experimental Design : Systematic variation of temperature, solvent polarity, and catalyst concentration is critical. For reproducibility, ensure rigorous exclusion of moisture and oxygen .

Q. Which analytical techniques are recommended for characterizing this compound’s structure and purity?

- Methodology : Combine spectroscopic and chromatographic methods:

- NMR spectroscopy (H, C, Se) to confirm bonding environments and selenium coordination .

- X-ray diffraction for crystallographic data and stereochemical assignment .

- GC-MS/HPLC with chiral columns to assess enantiomeric excess (ee) and purity .

Q. How does this compound’s thermal stability impact its utility in metalorganic chemical vapor deposition (MOCVD) of ZnSe?

- Methodology : Pyrolysis studies in H/He carrier gases reveal decomposition pathways via homolysis (C–Se bond cleavage) and intramolecular rearrangement (yielding 1,5-hexadiene). Decomposition onset occurs at ~250°C, 60°C lower than methylallyl selenide (MASe), making it preferable for low-temperature ZnSe film growth .

- Experimental Monitoring : Use molecular beam mass spectrometry (MBMS) to track gas-phase intermediates (e.g., selenoaldehydes) linked to carbon contamination in films .

Advanced Research Questions

Q. How can catalytic efficiency of this compound in allylic chlorination of terpenes be systematically evaluated?

- Methodology :

- Kinetic Studies : Monitor reaction rates under varying [substrate], [catalyst], and temperature. Use Arrhenius plots to derive activation energies .

- Mechanistic Probes : Isotopic labeling (e.g., Se NMR) and trapping of intermediates (e.g., selenium-centered radicals) clarify catalytic cycles .

- Computational Modeling : DFT calculations to map transition states and identify orbital-selective interactions (e.g., Se–Cl bond formation) .

Q. What strategies mitigate carbon incorporation in ZnSe films during MOCVD using this compound?

- Methodology :

- Surface Passivation : Introduce HS co-flow to scavenge carbonaceous byproducts (e.g., selenoaldehydes) via sulfide formation .

- Carrier Gas Optimization : Replace He with H to enhance hydrogen radical availability, reducing carbon retention .

- In Situ Diagnostics : Ellipsometry and XPS to correlate film stoichiometry with gas-phase decomposition profiles .

Q. How can contradictory data on decomposition pathways (homolysis vs. rearrangement) under different carrier gases be reconciled?

- Methodology :

- Controlled Pyrolysis Experiments : Compare product distributions (e.g., 1,5-hexadiene vs. propene) in H vs. He using MBMS .

- Theoretical Modeling : Ab initio calculations (e.g., GGA-PBE) to assess energy barriers for competing pathways under varying gas environments .

- Pressure-Dependent Studies : Vapor pressure modulation to isolate dominant mechanisms (e.g., homolysis favored at low pressures) .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in this compound-based catalytic reactions?

- Methodology :

- Standardized Reporting : Document exact catalyst preparation (e.g., ligand ratios, drying protocols) and substrate purification steps .

- Blind Testing : Validate results across independent labs using shared reagent batches .

- Open Data : Publish raw spectroscopic datasets and crystallographic CIF files in supplementary materials .

Q. How to address discrepancies in reported enantiomeric excess (ee) for asymmetric reactions involving this compound?

- Methodology :

- Chiral Stationary Phase Calibration : Use certified reference materials for HPLC/GC-MS to eliminate column variability .

- Error Analysis : Quantify instrumental uncertainty via triplicate measurements and report confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.